
Nickel(2+);octanoic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(II) octanoate hydrate can be synthesized through the reaction of nickel(II) salts with octanoic acid. A common method involves dissolving nickel(II) acetate tetrahydrate in water, followed by the addition of octanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the nickel(II) octanoate complex. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods: In industrial settings, the production of nickel(II) octanoate hydrate may involve larger-scale reactions using similar principles. The process typically includes the use of nickel(II) chloride or nickel(II) sulfate as starting materials, which are reacted with octanoic acid in the presence of a suitable solvent. The reaction mixture is then subjected to purification steps to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(II) octanoate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species under specific conditions.
Reduction: It can be reduced to nickel(0) or nickel(I) species using appropriate reducing agents.
Substitution: The octanoate ligands can be substituted with other ligands, such as phosphines or amines, to form different nickel complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other coordinating ligands.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: New nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Nickel(II) octanoate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of nickel-based catalysts, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which nickel(II) octanoate hydrate exerts its effects involves the coordination of the nickel ion with various ligands. The nickel ion can interact with biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. The compound’s activity is influenced by the nature of the ligands and the specific coordination environment around the nickel ion .
Vergleich Mit ähnlichen Verbindungen
- Nickel(II) acetate tetrahydrate
- Nickel(II) chloride
- Nickel(II) sulfate
- Nickel(II) acetylacetonate
Comparison: Nickel(II) octanoate hydrate is unique due to its specific octanoate ligands, which impart distinct properties compared to other nickel(II) compounds. For example, nickel(II) acetate tetrahydrate and nickel(II) chloride are more commonly used in aqueous solutions, while nickel(II) octanoate hydrate is often used in organic solvents. Additionally, the octanoate ligands provide different steric and electronic environments, influencing the reactivity and stability of the compound .
Eigenschaften
Molekularformel |
C16H34NiO5+2 |
|---|---|
Molekulargewicht |
365.13 g/mol |
IUPAC-Name |
nickel(2+);octanoic acid;hydrate |
InChI |
InChI=1S/2C8H16O2.Ni.H2O/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);;1H2/q;;+2; |
InChI-Schlüssel |
GOLWVMMVTHBFHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)



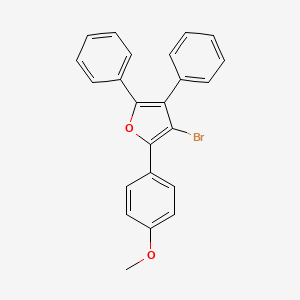
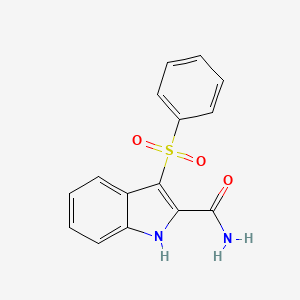

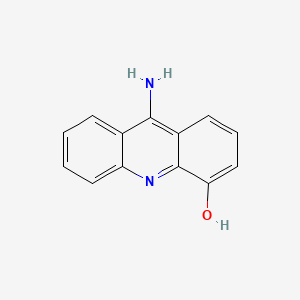
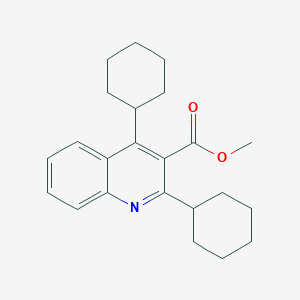
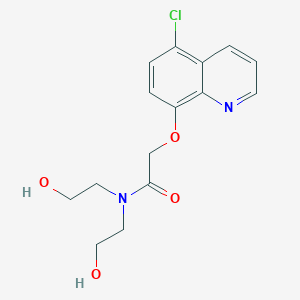
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
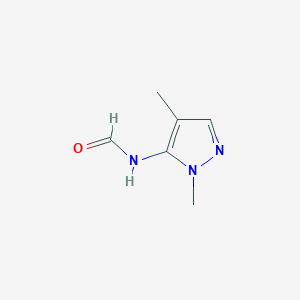
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)
